2-Fluoro-5-methyl-4-nitroaniline
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Overview
Description
2-Fluoro-5-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a fluorine atom, a methyl group, and a nitro group
Mechanism of Action
Target of Action
2-Fluoro-5-methyl-4-nitroaniline is a type of aniline compound Nitroanilines are often used in the synthesis of dyes and pharmaceuticals .
Mode of Action
Nitroanilines can undergo reactions such as nucleophilic substitution and reduction . The nitro group can be reduced to an amine, and the fluoro group can participate in nucleophilic substitution reactions . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.
Biochemical Pathways
For example, nitro compounds can be reduced by nitroreductase enzymes, leading to the formation of reactive intermediates that can cause cellular damage .
Pharmacokinetics
Anilines are generally well-absorbed and can be metabolized by the liver . The presence of the nitro group may influence the compound’s bioavailability and metabolism.
Result of Action
Nitroanilines can form reactive intermediates that can cause cellular damage . The presence of the fluoro and methyl groups may also influence the compound’s biological effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and its interactions with biological targets . Additionally, the presence of other compounds can influence the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methyl-4-nitroaniline typically involves the nitration of 2-fluoro-5-methylaniline. The process can be carried out by dissolving 2-fluoro-5-methylaniline in concentrated sulfuric acid and then slowly adding a nitrating agent such as potassium nitrate or nitric acid at low temperatures. The reaction mixture is then stirred for several hours to ensure complete nitration. The product is precipitated by pouring the reaction mixture into ice-cold water and neutralizing with a base like sodium hydroxide .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of a suitable catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: 2-Fluoro-5-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Fluoro-5-methyl-4-nitrobenzoic acid.
Scientific Research Applications
2-Fluoro-5-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Fluoro-4-methyl-5-nitroaniline
- 2-Fluoro-5-nitroaniline
- 2-Methyl-4-nitroaniline
Comparison: 2-Fluoro-5-methyl-4-nitroaniline is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of the fluorine atom provides distinct electronic properties, making it more stable and reactive under certain conditions compared to its non-fluorinated counterparts. The methyl group enhances its lipophilicity, which can be advantageous in drug development.
Properties
IUPAC Name |
2-fluoro-5-methyl-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNLHBGIDMNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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